molecular formula C17H14BrClN2OS B2955390 4-Bromo-3-((4-chlorophenylthio)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one CAS No. 1022395-72-7

4-Bromo-3-((4-chlorophenylthio)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

Cat. No.: B2955390
CAS No.: 1022395-72-7
M. Wt: 409.73
InChI Key: XBTTWLQPLGQKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-((4-chlorophenylthio)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is a pyrazolinone derivative characterized by a heterocyclic core with multiple substituents: a bromine atom at position 4, a 4-chlorophenylthio methyl group at position 3, a methyl group at position 2, and a phenyl ring at position 1 (Figure 1). Pyrazolinones are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties .

Properties

IUPAC Name

4-bromo-5-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2OS/c1-20-15(11-23-14-9-7-12(19)8-10-14)16(18)17(22)21(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTTWLQPLGQKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-3-((4-chlorophenylthio)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is a synthetic compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₆H₁₃BrClN₂OS
  • Molecular Weight : 426.74 g/mol
  • CAS Number : 1022395-72-7

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and analgesic agent. The compound's structure suggests that it may interact with multiple biological targets, leading to diverse pharmacological effects.

  • Anti-inflammatory Activity : The compound has shown promise in inhibiting pro-inflammatory cytokines, which are critical mediators in inflammatory pathways. This activity may be mediated through the inhibition of NF-kB signaling pathways, reducing the expression of inflammatory markers.
  • Antioxidant Properties : Studies indicate that 4-Bromo-3-((4-chlorophenylthio)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one possesses antioxidant properties that may protect cells from oxidative stress by scavenging free radicals.
  • Analgesic Effects : The compound's analgesic effects could be attributed to its ability to modulate pain pathways, potentially influencing both peripheral and central mechanisms of pain perception.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Key Research Findings

StudyBiological ActivityMethodologyFindings
Anti-inflammatoryIn vitro assaysSignificant reduction in TNF-alpha and IL-6 levels in treated cells.
AntioxidantDPPH assayDemonstrated high radical scavenging activity compared to control.
AnalgesicPain modelsReduced pain response in animal models; comparable to standard analgesics.

Case Study: Analgesic Efficacy

A recent study assessed the analgesic efficacy of the compound in a murine model of acute pain. Mice treated with varying doses exhibited a dose-dependent reduction in pain response measured by the tail-flick test. The results indicated that the compound could serve as a viable alternative to traditional analgesics with fewer side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents at position 3 and the halogen type. Key comparisons include:

Compound Name Substituent at Position 3 Halogen Type Molecular Weight* Notable Properties or Activities References
Target Compound (4-chlorophenylthio)methyl Br (position 4) ~437.7 Potential halogen bonding interactions -
4-Bromo-3-((4-fluorophenoxy)methyl)-... (4-fluorophenoxy)methyl Br (position 4) 377.21 Increased lipophilicity vs. chloro
4-Bromo-3-((4-bromophenoxy)methyl)-... (4-bromophenoxy)methyl Br (position 4) 438.11 Enhanced halogen bonding capacity
4-Bromo-2-methyl-3-((4-nitrophenoxy)methyl)- (4-nitrophenoxy)methyl Br (position 4) - Electron-withdrawing nitro group
MCI-186 (3-methyl-1-phenyl-pyrazolin-5-one) Methyl None 174.19 Antioxidant, anti-ischemic activity

*Molecular weights are calculated or inferred from structural formulas.

  • Halogen Effects : Bromine (Br) at position 4 likely enhances intermolecular interactions (e.g., halogen bonding) compared to smaller halogens like chlorine (Cl) or fluorine (F). For example, in isostructural chloro and bromo derivatives (e.g., compounds 4 and 5 in ), bromo-substituted analogues exhibit stronger van der Waals interactions due to the larger atomic radius of Br .
  • Substituent Groups: The 4-chlorophenylthio group in the target compound introduces sulfur, which may improve membrane permeability compared to oxygen-containing analogues (e.g., phenoxy derivatives in and ). Sulfur’s polarizability could also facilitate interactions with enzymatic targets .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) may reduce electron density on the pyrazolinone ring, altering reactivity or binding affinity compared to electron-donating substituents like methyl .

Crystallographic and Physicochemical Properties

  • Molecular Packing: Crystallographic studies of brominated pyrazolinones () reveal hydrogen-bonding networks (N–H⋯O, C–H⋯Br) and π-stacking interactions, which stabilize the solid-state structure.
  • Thermal Stability: Bromine’s higher atomic mass and polarizability could increase melting points relative to chloro derivatives, as seen in (melting point = 534 K for a brominated pyrimidine-pyrazolinone hybrid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.